De(methypiperazinyl) Sildenafil Dimer Impurity
Description
De(methypiperazinyl) Sildenafil Dimer Impurity (CAS 1346603-48-2) is a process-related impurity identified in sildenafil citrate, the active pharmaceutical ingredient (API) in erectile dysfunction drugs such as Viagra®. This impurity arises during the synthesis of sildenafil, likely through the dimerization of demethylated intermediates. Structurally, it consists of two modified sildenafil units linked via a covalent bond, with the absence of a methyl group on the piperazine ring (demethylpiperazinyl moiety) . Its molecular formula is C₃₄H₃₈N₈O₆S, with a molecular weight of 710.85 g/mol . Regulatory guidelines, such as the Ph.Eur.
Properties
IUPAC Name |
5-[2-ethoxy-5-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N8O6S/c1-7-11-23-27-29(41(5)39-23)33(43)37-31(35-27)21-17-19(13-15-25(21)47-9-3)49(45,46)20-14-16-26(48-10-4)22(18-20)32-36-28-24(12-8-2)40-42(6)30(28)34(44)38-32/h13-18H,7-12H2,1-6H3,(H,35,37,43)(H,36,38,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSAXUCQFZBWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)C4=CC(=C(C=C4)OCC)C5=NC6=C(C(=O)N5)N(N=C6CCC)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747472 | |
| Record name | 5,5'-[Sulfonylbis(6-ethoxy-3,1-phenylene)]bis(1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-48-2 | |
| Record name | 5,5'-[Sulfonylbis(6-ethoxy-3,1-phenylene)]bis(1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Formation During Sulfonylation
The dimer impurity predominantly forms during the sulfonylation step of sildenafil synthesis. In the patented process, benzene sulfonyl chloride derivatives react with N-methylpiperazine in the presence of a proton scavenger (e.g., sodium bicarbonate) and an organic solvent such as acetone. Delayed addition of N-methylpiperazine or the scavenger leads to hydrolysis of the chlorosulfonyl intermediate, generating reactive species that dimerize. The reaction mechanism involves:
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Nucleophilic Attack : The amine group of one sildenafil intermediate attacks the electrophilic sulfur in the chlorosulfonyl group of another intermediate.
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Elimination of N-Methylpiperazine : Two molecules couple via a sulfonamide bond, releasing N-methylpiperazine as a byproduct.
Key Reaction Conditions :
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Temperature : 20–25°C (room temperature preferred to minimize side reactions).
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Solvent System : Acetone-water mixtures (3:1 ratio) optimize solubility and reaction kinetics.
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Stoichiometry : N-methylpiperazine in ≤1 molar equivalent relative to sulfonyl chloride prevents excess amine from inducing oligomerization.
Alternative Routes in Acidic or Oxidative Environments
Under acidic conditions (pH < 4), the sulfonic acid group of sildenafil intermediates undergoes dehydration, forming reactive sulfonic anhydrides. These intermediates dimerize via intermolecular esterification, as observed in accelerated stability studies. Oxidative environments (e.g., trace peroxides in solvents) further promote radical-mediated coupling, yielding higher-molecular-weight impurities.
Optimization Strategies for Impurity Control
Process Parameter Adjustments
Controlling the impurity requires precise adjustments to:
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Addition Order : Introducing N-methylpiperazine before the sulfonyl chloride reduces hydrolysis and dimerization.
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Reaction Time : Limiting the sulfonylation step to ≤4 hours minimizes side reactions (yield: 92% sildenafil vs. 1.2% dimer impurity).
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Purification Techniques : Chromatography using silica gel or reverse-phase HPLC isolates the dimer from sildenafil crude mixtures.
Analytical Monitoring
Quantifying the dimer impurity necessitates advanced analytical methods:
| Technique | Conditions | Detection Limit |
|---|---|---|
| HPLC-UV | C18 column, 0.1% TFA in acetonitrile/water gradient | 0.05% |
| LC-MS/MS | ESI+ mode, m/z 835.3 → 489.1 | 0.01% |
| NMR (1H/13C) | DMSO-d6, 400 MHz | Structural confirmation |
Chemical Reactions Analysis
De(methypiperazinyl) Sildenafil Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Research Applications
Reference Standard in Analytical Chemistry
De(methypiperazinyl) Sildenafil Dimer Impurity serves as a reference standard in analytical chemistry. It is crucial for ensuring the purity and quality of sildenafil products. The compound is utilized in high-performance liquid chromatography (HPLC) to identify and quantify impurities in sildenafil formulations, thereby enhancing quality control measures in pharmaceutical manufacturing .
Chemical Reaction Studies
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Understanding these reactions is vital for developing new synthetic routes for sildenafil and related compounds. For instance, oxidation reactions may involve reagents like hydrogen peroxide, while reduction could be facilitated by sodium borohydride.
Biological Research Applications
Investigating Biological Interactions
Research into this compound includes studying its potential biological effects. Although the specific interactions with biological targets are not well-documented, it is hypothesized that it may interact similarly to sildenafil by inhibiting phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation.
Medical Research Applications
Safety and Efficacy Studies
The impurity’s role in understanding the safety and efficacy of sildenafil formulations is critical. By studying the effects of this dimer impurity, researchers can better comprehend how impurities influence the pharmacokinetics and pharmacodynamics of sildenafil. This knowledge can lead to improved formulation strategies that enhance therapeutic outcomes while minimizing adverse effects .
Industrial Applications
Quality Control in Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound is used for quality control and regulatory compliance. Its presence as an impurity must be monitored to ensure that sildenafil products meet safety standards set by health authorities. The ability to accurately detect and quantify this impurity helps manufacturers maintain high-quality production processes .
Mechanism of Action
The mechanism of action of De(methypiperazinyl) Sildenafil Dimer Impurity is not well-documented, but it is likely to interact with similar molecular targets as sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and vasodilation. The impurity may have similar effects, but further research is needed to confirm its specific mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between De(methypiperazinyl) Sildenafil Dimer Impurity and related sildenafil impurities:
Analytical Detection and Behavior
- Chromatographic Retention: The dimer impurity exhibits longer retention times in UPLC-MS/MS compared to monomeric impurities due to its higher molecular weight (710.85 vs. 460–488 g/mol). Recovery rates in dietary supplements are ~84–99% with a precision (RSD) of 8–11% .
- Mass Spectrometry : The dimer produces a molecular ion at m/z 711.85 ([M+H]⁺) and fragments into demethylated sildenafil subunits (m/z 356–460) . In contrast, Desmethylsildenafil shows a dominant ion at m/z 461.55 ([M+H]⁺) .
Key Differentiators
Molecular Complexity: The dimer’s biphasic structure distinguishes it from monomeric impurities, impacting solubility and bioavailability.
Synthesis Origin : Unlike Desmethylsildenafil (Impurity F) or Lactam Impurity, the dimer forms via intermolecular reactions rather than incomplete substitutions or cyclizations.
Detection Challenges : Higher molecular weight necessitates specialized MS/MS protocols for quantification, unlike smaller impurities detectable via standard HPLC .
Biological Activity
De(methypiperazinyl) Sildenafil Dimer Impurity, a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has garnered attention in pharmaceutical research due to its potential biological activities and implications in drug formulation. This article explores the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : CHNO
- Molecular Weight : 686.8 g/mol
- LogP : 3.9 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 10
- Rotatable Bonds : 12
This compound functions similarly to sildenafil by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). The inhibition leads to increased levels of cGMP, promoting vasodilation and enhancing blood flow, particularly in the corpus cavernosum of the penis and pulmonary vasculature .
In Vitro Studies
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PDE5 Inhibition :
- The compound exhibits a significant inhibitory effect on PDE5, similar to its parent compound sildenafil. Research indicates that the dimer impurity retains a portion of sildenafil's potency, though specific IC50 values for PDE5 inhibition remain to be fully characterized.
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Pharmacokinetics :
- Studies suggest that the pharmacokinetic profile of De(methypiperazinyl) Sildenafil Dimer may differ from sildenafil, potentially affecting its bioavailability and therapeutic efficacy. The exact metabolic pathways and half-life need further investigation.
- Toxicological Profile :
Case Studies
A recent study analyzed the impurity profile of sildenafil citrate formulations, revealing that this compound was present in trace amounts (<0.1%) but exhibited notable biological activity when isolated . The study emphasized the importance of monitoring such impurities due to their potential effects on drug efficacy and safety.
Comparative Analysis with Other Impurities
| Impurity Name | Molecular Weight | PDE5 Inhibition Activity | Toxicity Level |
|---|---|---|---|
| De(methypiperazinyl) Sildenafil Dimer | 686.8 g/mol | Moderate | Low |
| N-desmethylsildenafil | 583.7 g/mol | High | Moderate |
| Other Process-related Impurities | Varies | Low to Moderate | Varies |
Q & A
Q. How can batch-to-batch variability in impurity content be minimized during method transfer?
- Methodological Answer : Implement robust chromatographic conditions (e.g., column temperature control at 25±2°C) and standardized sample preparation (e.g., sonication for 15 minutes in methanol). Use quality-by-design (QbD) principles to identify critical method parameters (e.g., buffer ionic strength) and establish a design space .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
